

Comprehensive Structural and Functional Analysis of 5-(2-Chlorophenyl)pyridin-3-amine

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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)pyridin-3-amine

CAS No.: 1224740-82-2

Cat. No.: B567185

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Executive Summary

5-(2-Chlorophenyl)pyridin-3-amine (CAS 1224740-82-2) represents a critical biaryl scaffold in modern drug discovery. Unlike planar biaryls, the introduction of an ortho-chloro substituent on the phenyl ring forces a non-coplanar conformation relative to the pyridine ring. This "pre-twisted" architecture is highly valued in kinase inhibitor design for accessing hydrophobic back-pockets while maintaining a key hydrogen-bonding vector via the C3-amine and Pyridine-N motifs. This guide details the structural dynamics, robust synthetic protocols, and physicochemical profiling of this moiety.^[1]

Molecular Architecture & Conformational Analysis

The Ortho-Chloro Effect

The defining structural feature of this molecule is the steric clash between the chlorine atom at the phenyl ortho-position and the hydrogens of the pyridine ring.

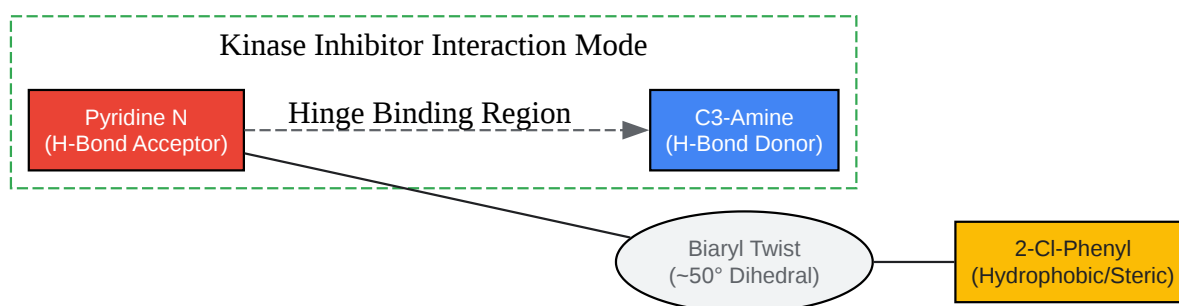
- Planarity: The molecule is not planar.

- Torsion Angle: Computational modeling and analogous crystal structures suggest a dihedral angle () of approximately 45° – 60° between the pyridine and phenyl planes.
- Atropisomerism: While the rotational barrier is likely too low (kcal/mol) to isolate stable atropisomers at room temperature, the molecule exists as a rapidly interconverting racemate of twisted conformers. This reduces the entropic penalty upon binding to protein targets that require a twisted ligand conformation.

Electronic Distribution

- Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). The electron-withdrawing nature of the 2-chlorophenyl group (via inductive effect, -I) slightly decreases the basicity of N1 compared to unsubstituted 3-aminopyridine.
- Exocyclic Amine (C3-NH₂): Acts as a hydrogen bond donor (HBD). It increases electron density in the pyridine ring via resonance (+M), partially counteracting the withdrawing effect of the aryl group.

Pharmacophore Mapping (DOT Visualization)



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Figure 1: Pharmacophore map illustrating the dual H-bond capability (hinge binder) and the hydrophobic twist element.

Synthetic Methodology: Suzuki-Miyaura Coupling[2]

The most robust route to **5-(2-Chlorophenyl)pyridin-3-amine** is the palladium-catalyzed cross-coupling of 5-bromo-3-pyridinamine and 2-chlorophenylboronic acid.

Retrosynthetic Logic

- Disconnection: C5(Pyridine)–C1'(Phenyl) bond.
- Why: 3-amino-5-bromopyridine is commercially available and stable. The boronic acid partner is also inexpensive. The reverse coupling (pyridin-3-ylboronic acid + 1-chloro-2-iodobenzene) is less favorable due to the potential instability of heterocyclic boronic acids (protodeboronation).

Optimized Protocol

Reaction Scale: 1.0 mmol basis.

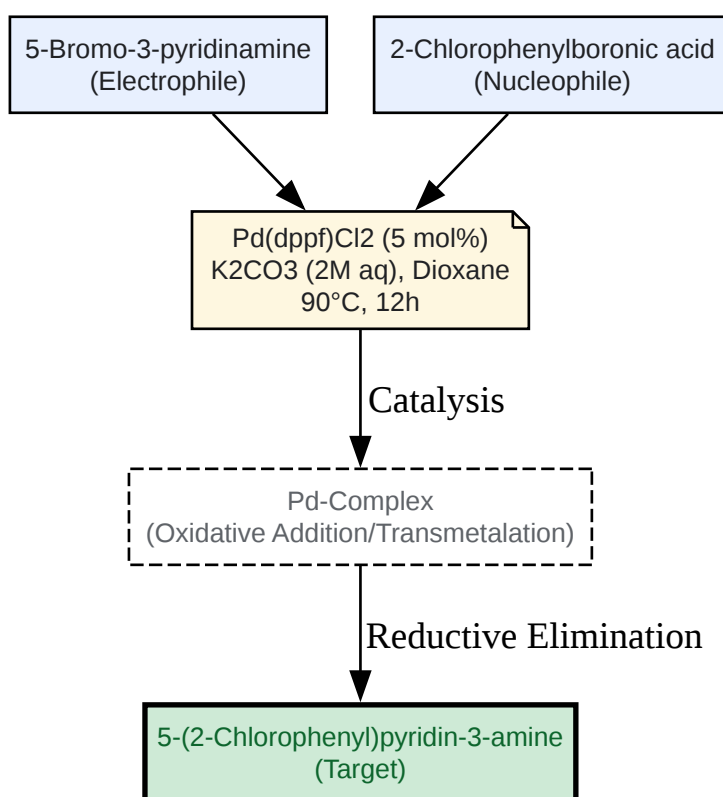
Reagent	Equivalents	Role
5-Bromo-3-pyridinamine	1.0 equiv	Electrophile
2-Chlorophenylboronic acid	1.2 – 1.5 equiv	Nucleophile
Pd(dppf)Cl ₂ · DCM	0.05 equiv (5 mol%)	Catalyst
K ₂ CO ₃ (2M aq. solution)	3.0 equiv	Base
1,4-Dioxane	Solvent (0.2 M conc.)	Solvent

Step-by-Step Procedure:

- Inertion: Charge a microwave vial or round-bottom flask with 5-bromo-3-pyridinamine (173 mg, 1.0 mmol), 2-chlorophenylboronic acid (234 mg, 1.5 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
- Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous K₂CO₃ (1.5 mL).
- Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 minutes (microwave). Monitor by LC-MS for the disappearance of the bromide (m/z 173/175).

- Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).
 - Eluent: 0–10% MeOH in DCM or 20–50% EtOAc in Hexanes.
 - Target: The product is polar; expect elution at higher polarity.

Synthesis Workflow Diagram



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Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Physicochemical Profiling

Understanding the physicochemical properties is vital for assessing the "drug-likeness" of this fragment.

Property	Value	Implication
Molecular Formula	C ₁₁ H ₉ ClN ₂	-
Molecular Weight	204.66 g/mol	Ideal for fragment-based drug design (Rule of 3 compliant).
cLogP	~2.4	Moderate lipophilicity; good membrane permeability.
TPSA	~39 Å ²	High polar surface area relative to size; good solubility.
pKa (Pyridine N)	~5.6 (Est.)	Less basic than pyridine (5.2) due to aryl withdrawal, but boosted by amine.
pKa (Aniline N)	~ -1.0 (Est.)	Non-basic at physiological pH; purely H-bond donor.
H-Bond Donors	1 (-NH ₂)	Specific interaction point.
H-Bond Acceptors	2 (Pyridine N, -NH ₂)	Pyridine N is the primary acceptor.

Data derived from computational consensus (PubChem/ChemAxon algorithms).

Medicinal Chemistry Utility

Kinase Hinge Binding

This scaffold is a "privileged structure" for Type I kinase inhibitors.

- **Mechanism:** The pyridine nitrogen (N1) accepts a proton from the kinase hinge region (backbone NH), while the exocyclic amine (C3-NH₂) donates a proton to the backbone carbonyl.
- **Selectivity:** The 2-chlorophenyl group projects into the hydrophobic "Gatekeeper" region or the solvent front, depending on the specific kinase topology. The non-planar twist allows the molecule to accommodate sterically demanding active sites.

Bioisosterism

The 3-amino-5-arylpyridine motif is often used as a bioisostere for:

- 3-Aryl-5-aminopyrazoles
- 3-Aryl-5-aminoindazoles This substitution often improves metabolic stability (reducing oxidation susceptibility compared to electron-rich pyrazoles) and solubility.

References

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- Synthetic Methodology (Suzuki Coupling)
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- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's guide to solving ADMET challenges. *Journal of Medicinal Chemistry*, 54(10), 3451-3479.
- Structural Data Sources
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